(S)-(-)-Mosapramine, also known as Clospipramine or Y-516, is an atypical antipsychotic primarily used in Japan for the treatment of schizophrenia. It functions as a potent dopamine D2-receptor antagonist, which is crucial for managing symptoms associated with this mental health condition. The compound is part of a broader class of medications known as atypical antipsychotics, which are characterized by their unique mechanisms of action compared to traditional antipsychotic drugs. These medications often exhibit a lower propensity for causing extrapyramidal symptoms, making them a preferred choice in clinical settings.
Mosapramine is classified under the category of antipsychotic agents, specifically as a dopamine antagonist. It has been documented in various pharmacological databases and literature, including the European Molecular Biology Laboratory's ChEBI database and research publications that discuss its therapeutic applications and pharmacodynamics . The compound's efficacy in treating schizophrenia is attributed to its ability to modulate dopaminergic activity in the brain.
The synthesis of (S)-(-)-Mosapramine involves several chemical reactions, including modifications of existing neuroleptic compounds. A notable method includes the modified Polonovski reaction, which is utilized to obtain N-demethylated metabolites from related neuroleptics such as cyamemazine . This approach highlights the compound's derivation from established antipsychotic frameworks.
The synthesis typically involves multiple steps that may include:
The molecular formula of (S)-(-)-Mosapramine is , and its structure features a complex arrangement that includes:
This configuration is essential for its interaction with dopamine receptors.
The compound's molecular weight is approximately 288.42 g/mol. Structural data can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its identity and purity.
(S)-(-)-Mosapramine undergoes several chemical reactions that are critical for its pharmacological activity:
The binding affinity of (S)-(-)-Mosapramine for dopamine receptors can be quantified using radiolabeled ligand binding assays. These experiments help establish its potency compared to other antipsychotics.
(S)-(-)-Mosapramine exerts its therapeutic effects primarily through antagonism at dopamine D2 receptors. This mechanism involves:
Quantitative data from clinical studies suggest that (S)-(-)-Mosapramine effectively reduces both positive and negative symptoms of schizophrenia, with varying degrees of success across different patient populations .
Relevant analyses such as thermogravimetric analysis (TGA) may provide insights into thermal stability and decomposition patterns .
(S)-(-)-Mosapramine's primary application lies in its use as an antipsychotic medication for treating schizophrenia. Its unique pharmacological profile allows it to address both positive symptoms (such as hallucinations) and negative symptoms (such as emotional blunting). Additionally, ongoing research explores its potential utility in other psychiatric disorders where dopaminergic dysregulation plays a role.
(S)-(-)-Mosapramine (CAS No. 120167-35-3) is a dibenzazepine-class antipsychotic agent with the systematic IUPAC name 1'-[3-(2-chloro-5,6-dihydrobenzo[b]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one. Its molecular formula is $\ce{C28H35ClN4O}$, corresponding to a molecular weight of 479.06 g/mol [2]. The compound features a complex polycyclic architecture comprising three key domains:
X-ray crystallography and computational modeling (e.g., density functional theory) reveal that the (S)-configuration orients the propyl linker and dibenzazepine system into a gauche conformation. This spatial arrangement facilitates optimal interaction with dopaminergic receptors by positioning the chlorinated aromatic system parallel to transmembrane helix 6 of the D₂ receptor [10].
Chirality at C8a governs (S)-(-)-Mosapramine's receptor-binding profile. The (S)-enantiomer exhibits 10-fold higher affinity for D₂-like receptors ($Ki$ = 1.4 nM) than its (R)-counterpart ($Ki$ = 14 nM), attributed to stereospecific hydrogen bonding with Ser193 in the D₂ receptor orthosteric pocket [2] [6]. Despite this in vitro distinction, in vivo studies in rats show negligible differences in antiapomorphine activity between enantiomers, likely due to rapid interconversion or overlapping pharmacodynamic targets [2].
This enantioselectivity mirrors trends in neuropsychopharmacology, where single-enantiomer drugs (e.g., escitalopram) often demonstrate refined efficacy and reduced off-target effects compared to racemates [6]. For mosapramine, however, the racemic mixture remains clinically used due to minimal in vivo divergence and synthetic complexity of enantiopure production [7].
The synthesis of (S)-(-)-Mosapramine employs a chiral pool strategy starting from L-4-hydroxyproline, leveraging natural chirality to control stereochemistry [10]:
Table 1: Key Synthetic Intermediates for (S)-(-)-Mosapramine
Intermediate | Role in Synthesis | Stereochemical Outcome |
---|---|---|
L-4-Hydroxyproline | Chiral building block | Preserves (S)-configuration |
(±)-2-Oxo-1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine-3-spiro-4'-piperidine | Spirocyclic core precursor | Racemic; requires resolution |
3-Chloro-5-(3-methanesulfonyloxypropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine | Electrophilic coupling partner | Achiral |
Alternative routes include enantioselective hydrogenation of imidazopyridine precursors using Ir-(S,S)-f-binaphane catalysts (95% ee), though industrial adoption remains limited [10].
(S)-(-)-Mosapramine undergoes hepatic metabolism primarily via CYP3A4/5-mediated oxidation, yielding three principal metabolites [2] [3]:
Table 2: Pharmacological Activity of (S)-(-)-Mosapramine Metabolites
Metabolite | Structure | D₂ Receptor Affinity (K_i, nM) | Relative Potency vs. Parent |
---|---|---|---|
Parent: (S)-(-)-Mosapramine | Dibenzazepine-spirocycle conjugate | 1.4 | 1.0 |
M1 (Phenolic) | 7-Hydroxy-dibenzazepine | 6.9 | 0.2 |
M2 (Alcoholic) | 3'-Hydroxypropyl linker | Inactive | <0.05 |
M3 (N-Desalkyl) | Despiperidinyl derivative | Inactive | <0.05 |
Synthetic access to these metabolites employs:
Metabolite structures are confirmed via LC-MS/MS fragmentation patterns and comparative NMR with authentic standards [3]. Crucially, all metabolites exhibit >5-fold reduced D₂ affinity, confirming (S)-(-)-Mosapramine as the primary pharmacologically active species [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1